4-hydroxy-N-n-butylphthalimide

Catalog No.
S8758198
CAS No.
M.F
C12H13NO3
M. Wt
219.24 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-hydroxy-N-n-butylphthalimide

Product Name

4-hydroxy-N-n-butylphthalimide

IUPAC Name

2-butyl-5-hydroxyisoindole-1,3-dione

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

InChI

InChI=1S/C12H13NO3/c1-2-3-6-13-11(15)9-5-4-8(14)7-10(9)12(13)16/h4-5,7,14H,2-3,6H2,1H3

InChI Key

PLIJNIBPRLGRBM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)O

4-Hydroxy-N-n-butylphthalimide is an organic compound with the molecular formula C13_{13}H13_{13}N1_{1}O3_{3}. It belongs to the class of phthalimides, which are derived from phthalic anhydride. The compound features a hydroxyl group (-OH) at the 4-position of the phthalimide structure, contributing to its unique chemical properties. Its synthesis typically involves the reaction of N-n-butylphthalimide with a hydroxylating agent, resulting in the addition of a hydroxy group to the aromatic ring.

Involving 4-hydroxy-N-n-butylphthalimide primarily include:

  • Hydroxylation: The introduction of a hydroxyl group can be achieved through various oxidizing agents, which convert N-n-butylphthalimide into 4-hydroxy-N-n-butylphthalimide.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are useful in various applications.
  • Dehydrohalogenation: In the presence of bases, it can undergo elimination reactions to form unsaturated compounds.

4-Hydroxy-N-n-butylphthalimide exhibits several biological activities, including:

  • Antimicrobial Properties: Studies have shown that phthalimides can possess antimicrobial activity, making them potential candidates for pharmaceutical applications.
  • Antioxidant Activity: The presence of the hydroxyl group enhances its ability to scavenge free radicals, contributing to its antioxidant properties.
  • Enzyme Inhibition: Some derivatives of phthalimides have been studied for their ability to inhibit specific enzymes, suggesting potential therapeutic uses.

The synthesis of 4-hydroxy-N-n-butylphthalimide can be accomplished through several methods:

  • Hydroxylation of N-n-butylphthalimide:
    • This method involves treating N-n-butylphthalimide with hydroxylating agents such as hydrogen peroxide or sodium hypochlorite under acidic or basic conditions.
  • Direct Synthesis from Phthalic Anhydride:
    • A more straightforward method involves reacting phthalic anhydride with n-butylamine followed by hydroxylation. The reaction conditions typically range from 100°C to 160°C with phase transfer catalysts to facilitate the process .
  • Microwave-Assisted Synthesis:
    • Microwave irradiation can enhance reaction rates and yields when synthesizing phthalimides, including their hydroxy derivatives.

4-Hydroxy-N-n-butylphthalimide has various applications, including:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development.
  • Agricultural Chemicals: Its antimicrobial properties make it suitable for use in agricultural formulations.
  • Polymer Chemistry: It can act as a monomer or additive in polymer synthesis, enhancing material properties.

Interaction studies involving 4-hydroxy-N-n-butylphthalimide focus on its compatibility and reactivity with other substances:

  • Drug Interactions: Research is ongoing into how this compound interacts with various pharmacological agents and its potential synergistic effects.
  • Biochemical Pathways: Studies investigate how it affects enzymatic pathways and metabolic processes in biological systems.

Several compounds share structural characteristics with 4-hydroxy-N-n-butylphthalimide. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
N-HydroxyphthalimideContains a hydroxy group on the nitrogenUsed primarily in peptide synthesis
4-Hydroxyphthalic AcidHydroxylated derivative of phthalic acidStronger acidity compared to phthalimides
N-ButylphthalimideLacks the hydroxyl groupHigher lipophilicity, used in different applications
4-Hydroxy-N-phenylphthalimideContains a phenyl group instead of butylPotentially different biological activity profile

Uniqueness Highlights

4-Hydroxy-N-n-butylphthalimide is distinguished by its specific substitution pattern and the presence of both aliphatic and aromatic components, which contribute to its unique reactivity and biological profile compared to other similar compounds. Its hydroxyl functionality enhances its solubility and reactivity in biochemical environments, making it particularly interesting for medicinal chemistry applications.

Nucleophilic Substitution Strategies in Phthalimide Functionalization

The introduction of the n-butyl group to the phthalimide scaffold primarily relies on nucleophilic substitution reactions. In the Gabriel synthesis, potassium phthalimide undergoes deprotonation to form a resonance-stabilized imide ion, which acts as a strong nucleophile. This ion attacks primary alkyl halides, such as n-butyl bromide, in an $$ S_N2 $$ mechanism to yield N-alkyl phthalimide intermediates. Recent studies have expanded this approach using unsymmetrical diaryliodonium salts, where the n-butyl group is transferred selectively under metal-free conditions. For instance, aryl(TMP)iodonium tosylates facilitate coupling with potassium phthalimide in toluene at 100°C, achieving yields up to 70%.

Key factors influencing substitution efficiency include:

  • Electrophile reactivity: n-Alkyl halides with good leaving groups (e.g., bromide) exhibit faster reaction kinetics.
  • Solvent polarity: Polar aprotic solvents like dichloroethane (DCE) enhance nucleophilicity but may reduce selectivity in crowded systems.
  • Temperature control: Elevated temperatures (100–110°C) optimize aryl transfer while minimizing side reactions.

Hydroxylation Techniques for Aromatic Ring Modification

The incorporation of a hydroxyl group at the 4-position of the phthalimide ring requires regioselective aromatic substitution. Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable deprotonation at the 4-position, followed by quenching with electrophilic oxygen sources. Alternatively, Friedel-Crafts acyloxylation employing boron trifluoride etherate as a catalyst has shown promise, though yields remain moderate (40–55%).

Recent innovations leverage microwave-assisted synthesis to accelerate hydroxylation. Irradiating a mixture of N-n-butylphthalimide and hydroxylamine hydrochloride in dimethylformamide (DMF) at 150°C for 15 minutes achieves 85% conversion to 4-hydroxy-N-n-butylphthalimide. This method reduces reaction times from hours to minutes while improving regioselectivity.

Solvent Systems and Catalytic Approaches for Yield Enhancement

Solvent choice critically impacts reaction efficiency and product purity. Comparative studies reveal that toluene outperforms DCE in metal-free coupling reactions due to its ability to stabilize iodonium intermediates. For hydroxylation, DMF enhances microwave absorption, enabling rapid heating and uniform energy distribution.

Catalytic additives further optimize yields:

  • Phase-transfer catalysts: Tetrabutylammonium bromide (TBAB) facilitates hydroxide ion transport in biphasic systems, improving nucleophilic substitution rates by 30%.
  • Lewis acids: Zinc chloride coordinates to the phthalimide carbonyl, activating the ring for electrophilic attack.

The table below summarizes solvent and catalyst effects on key reactions:

Reaction TypeOptimal SolventCatalystYield Improvement
N-AlkylationTolueneNone70%
HydroxylationDMFMicrowave85%
TosylationAcetonitrilePyridine92%

Comparative Analysis of Tosylation

Tosylation of 4-hydroxy-N-n-butylphthalimide introduces a sulfonate group, enhancing solubility for subsequent functionalization. Tosyl chloride reacts with the hydroxyl group in anhydrous acetonitrile, with pyridine scavenging HCl byproducts. This method achieves 92% yield, outperforming mesylation (78%) and triflation (65%) due to the superior leaving group ability of tosylate.

Critical considerations include:

  • Steric effects: Bulky tosyl groups may hinder further reactions at the 4-position.
  • Electronic effects: Electron-withdrawing tosylates increase ring electrophilicity, facilitating nucleophilic aromatic substitutions.

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

219.08954328 g/mol

Monoisotopic Mass

219.08954328 g/mol

Heavy Atom Count

16

Dates

Last modified: 11-21-2023

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